protein P9, bacteriophage phi6
Description
Overview of Bacteriophage Phi6 as a Model Enveloped RNA Virus
Bacteriophage phi6 (Φ6) is a well-studied virus that infects Pseudomonas bacteria, most notably the plant pathogen Pseudomonas syringae. wikipedia.org It holds a unique position in virology as the best-characterized member of the Cystoviridae family, which is distinguished by being the only known group of bacteriophages to possess a lipid membrane surrounding their nucleocapsid. wikipedia.orgresearchgate.netnih.gov This feature, rare among bacterial viruses, makes phi6 an invaluable model organism for research into the assembly and structure of enveloped viruses. wikipedia.orgmdpi.com
Classification and Genomic Organization of Bacteriophage Phi6
Bacteriophage phi6 is classified within the realm Riboviria, kingdom Orthornavirae, phylum Duplornaviricota, class Vidaverviricetes, order Mindivirales, family Cystoviridae, and genus Orthocystovirus. uniprot.org It was the first virus to be identified in the Cystoviridae family, a discovery made in 1973. nih.govnih.gov
The genome of phi6 is composed of three distinct, linear segments of double-stranded RNA, designated Small (S), Medium (M), and Large (L) based on their size. mdpi.comhelsinki.fi These segments are encased within a single viral particle. ictv.global In total, the genome is approximately 13.5 kb long and encodes 14 proteins, of which 12 are structural and two are non-structural. wikipedia.orghelsinki.fi
The genomic segments are responsible for encoding different viral components:
Large (L) segment: At 6,374 base pairs, this segment carries the genes for proteins P1, P2, P4, and P7. These proteins are crucial for the assembly of the procapsid (the initial empty capsid) and for RNA replication. mdpi.comhelsinki.fi
Medium (M) segment: This segment is 4,063 base pairs long and encodes several envelope-associated proteins, including the spike protein P3, the fusogenic protein P6, and the putative holin P10, as well as the lytic enzyme P5. helsinki.fi
Small (S) segment: This 2,948 base-pair segment encodes the major envelope protein P9, the nucleocapsid surface protein P8, the minor envelope protein P13, and the non-structural morphogenic protein P12. wikipedia.orghelsinki.fi
This segmented genome requires a highly coordinated process of transcription, translation, and assembly to produce new, infectious virions.
Genomic Segments of Bacteriophage Phi6
| Genomic Segment | Size (base pairs) | Encoded Proteins | Primary Function of Proteins |
| Large (L) | 6,374 | P1, P2, P4, P7 | Procapsid assembly, RNA replication |
| Medium (M) | 4,063 | P3, P5, P6, P10 | Host attachment, cell lysis, membrane fusion |
| Small (S) | 2,948 | P8, P9, P12, P13 | Nucleocapsid shell, envelope formation |
Identification and General Characterization of Protein P9 in the Phi6 Virion
Protein P9 was first identified in 1975 as one of the ten primary protein components of the phi6 virion. osti.gov Early experiments using the detergent Triton X-100 demonstrated that P9, along with proteins P3 and P10, was associated with the viral envelope, as it could be selectively extracted. nih.govosti.gov
P9 is designated as the major envelope protein of bacteriophage phi6. wikipedia.orguniprot.orghelsinki.fi It is a small, integral membrane protein with a molecular weight of about 9.6 kDa, composed of 90 amino acids. uniprot.orgosti.gov Crucially, P9 is essential for the formation of the viral membrane. uniprot.org Research has shown that the expression of P9 alone is sufficient to induce the formation of intracellular membrane vesicles in Escherichia coli, highlighting its fundamental role in membrane morphogenesis. nih.govresearchgate.net
The function of P9 is intricately linked with the non-structural protein P12. mdpi.comhelsinki.fi P12 acts as a crucial cofactor, protecting P9 from degradation by host cell proteases. mdpi.comnih.gov Together, P9 and P12 are required to induce the vesiculation of the host's cytoplasmic membrane, a key step in the acquisition of the viral envelope during the assembly of new phage particles. helsinki.finih.gov
Characteristics of Protein P9
| Property | Description |
| Name | Major envelope protein P9 |
| Molecular Weight | ~9.6 kDa |
| Amino Acid Count | 90 |
| Location | Viral envelope (integral membrane protein) |
| Function | Essential for viral membrane formation; induces membrane vesiculation |
| Associated Protein | P12 (non-structural, protects P9 from degradation) |
Historical Context of Protein P9 Research within Phi6 Morphogenesis Studies
The journey to understanding protein P9 began with the discovery of bacteriophage phi6 itself in 1973, an event that challenged the then-current understanding of bacteriophages due to its lipid envelope and segmented dsRNA genome. nih.govnih.gov The initial decade of research, conducted before the advent of modern recombinant DNA technology, focused on delineating the virus's unique structure and replication cycle using biochemical analysis and early imaging techniques. nih.govresearchgate.net
A seminal study in 1975 by Sinclair et al. provided the first characterization of the phi6 proteome, identifying P9 and establishing its location within the viral envelope through detergent extraction experiments. osti.gov This work laid the foundation for future studies on viral assembly.
Throughout the 1980s and 1990s, research, particularly from the laboratory of Leonard Mindich, significantly advanced the understanding of phi6 morphogenesis. In 1983, Stitt and Mindich identified P9 as the major membrane protein and were the first to propose that a presumptive viral membrane precursor was involved in the assembly process. mdpi.comhelsinki.fi Subsequent investigations revealed the critical partnership between P9 and the non-structural protein P12. mdpi.comnih.gov These studies demonstrated that the co-expression of P9 and P12 was both necessary and sufficient for the formation of the proteolipid structures that serve as the foundation of the viral envelope, a process that involves budding from the host's inner membrane. nih.govnih.gov This body of research solidified the central role of protein P9 as the initiator of viral envelope formation in the morphogenesis of bacteriophage phi6.
Properties
CAS No. |
103255-28-3 |
|---|---|
Molecular Formula |
C5H5N5O4 |
Synonyms |
protein P9, bacteriophage phi6 |
Origin of Product |
United States |
Molecular Architecture and Genomic Context of Bacteriophage Phi6 Protein P9
Gene Encoding Protein P9 on the Small (S) Segment of the Phi6 Genome
The genome of bacteriophage phi6 is composed of three distinct segments of double-stranded RNA (dsRNA), designated as large (L), medium (M), and small (S) based on their size. microbiologyresearch.orgexpasy.org The gene encoding protein P9 is located on the small (S) segment, which is approximately 2.9 kilobase pairs (kb) in length. microbiologyresearch.orgnih.gov This segment is polycistronic and also carries the genes for several other crucial proteins, including the nucleocapsid shell protein (P8), the lytic enzyme (P5), and the non-structural morphogenetic protein (P12). researchgate.net This clustering of functionally related genes on the S segment is believed to facilitate the coordinated expression of proteins involved in the later stages of the viral life cycle, particularly the assembly of the viral envelope and host cell lysis. nih.gov
| Feature | Description | Reference |
| Genome Type | Segmented dsRNA | microbiologyresearch.orgexpasy.org |
| Genome Segments | Large (L), Medium (M), Small (S) | microbiologyresearch.orgexpasy.org |
| Gene 9 Location | Small (S) Segment | nih.govresearchgate.net |
| S Segment Size | ~2.9 kb | microbiologyresearch.org |
| Other Genes on S Segment | P8, P5, P12 | researchgate.net |
Translational Coupling and Expression Dynamics of Protein P9
The expression of protein P9 is tightly regulated through a mechanism known as translational coupling. nih.gov The gene for P9 is situated downstream of the gene for the lytic protein P5. A polar relationship has been observed where the synthesis of P9 is dependent on the translation of the upstream P5 gene. nih.gov This regulatory mechanism ensures that P9, a structural component of the envelope, is produced in concert with the lytic enzyme required for the release of progeny virions. Synthesis of P9 occurs in the later stages of the infection cycle, following the initial synthesis of early proteins encoded on the L segment, such as the viral polymerase. nih.govnih.gov
Structural Features and Topographical Localization of Protein P9 within the Viral Envelope
Protein P9 is recognized as the major envelope protein of bacteriophage phi6 and is essential for the formation of the viral membrane. wikipedia.orguniprot.org It is one of several integral membrane proteins found in the viral envelope, alongside proteins P6 and P10. mdpi.comictv.global The envelope itself is a lipid bilayer derived from the host cell's cytoplasmic membrane, a process that is dependent on P9. researchgate.netnih.gov
Biochemical analyses have confirmed that P9 is an integral membrane protein. mdpi.comictv.global Studies involving detergent treatments, such as with Triton X-100, have shown that P9 can be completely extracted from the virion, which is characteristic of envelope-associated proteins. nih.govnih.gov Its role is fundamental, as the expression of P9 alone in E. coli can trigger the formation of intracellular cytoplasmic membrane structures, which are believed to be intermediates in the viral assembly pathway. researchgate.netnih.gov
Protein P9 is a small, single-pass membrane protein. uniprot.org Sequence analysis indicates the presence of a transmembrane helical domain. uniprot.org During viral assembly, P9 integrates into the host cell membrane. nih.gov This integration is a critical step for the envelopment of the nucleocapsid. The protein's orientation within the membrane facilitates its function, and it has been utilized as a fusion partner to aid the expression and membrane integration of other eukaryotic transmembrane proteins in bacterial systems. nih.govresearchgate.net
| Virus | P9 Homolog Presence | Genomic Location |
| Pseudomonas phage phi6 | Yes (P9) | Small (S) Segment |
| Pseudomonas phage phi8 | Yes | Small (S) Segment |
| Pseudomonas phage phi12 | Yes | Small (S) Segment |
| Pseudomonas phage phi13 | Yes | Small (S) Segment |
Functional Roles of Bacteriophage Phi6 Protein P9 in Viral Morphogenesis and Replication Cycle
Contribution of Protein P9 to Viral Egress
The release of bacteriophage phi6 progeny from the host bacterium is a lytic event, culminating in the rupture of the host cell wall. While the lytic activity itself is primarily mediated by the muralytic enzyme P5 and protein P10, the major envelope protein P9 plays an indispensable and foundational role in the earlier stages of morphogenesis that are critical for a successful egress. wikipedia.orgmdpi.compreprints.orgnih.gov Protein P9's contribution is centered on the formation of the viral lipid envelope, a structure essential for the integrity and infectivity of the newly formed virions prior to their release. ontosight.airesearchgate.netuniprot.org
Research has established that P9 is the major integral membrane protein of the phi6 envelope. mdpi.compreprints.orgictv.global Its primary function in the viral lifecycle is the assembly of this envelope, which is derived from the host cell's cytoplasmic membrane. researchgate.netnih.govnih.gov This process is not solely dependent on P9; it requires the collaboration of the non-structural protein P12. nih.govresearchgate.netnih.gov The co-expression of P9 and P12 within a host bacterium, such as Pseudomonas syringae or even a heterologous host like Escherichia coli, leads to the formation of intracellular, P9-containing lipid vesicles. researchgate.netnih.gov These vesicles are considered to be crucial intermediates in the virion assembly pathway, representing the nascent viral envelope before it encloses the nucleocapsid. researchgate.netnih.govsemanticscholar.org
Studies have demonstrated that P9 can trigger the formation of these unique cytoplasmic membrane structures even in the absence of other viral proteins, although the non-structural protein P12 is essential for protecting P9 from proteolytic degradation and ensuring the efficient production of these vesicles. preprints.orgresearchgate.netnih.gov The mechanism of envelope acquisition involves the assembly of a "P9 particle," a lipid-protein complex, which then associates with the completed nucleocapsid. nih.govsemanticscholar.org Once the nucleocapsid is enveloped, the mature virions accumulate in the cytoplasm until the lytic proteins P5 and P10 compromise the integrity of the host cell wall, leading to lysis and the release of the viral progeny. wikipedia.orgmdpi.compreprints.org Therefore, protein P9 does not directly participate in the final lytic step of egress but is fundamentally responsible for constructing the viral envelope, a critical prerequisite for the formation of viable, infectious virions that are subsequently released.
Research Findings on Proteins Involved in Bacteriophage Phi6 Egress
| Protein | Classification | Molecular Weight (Da) | Function in Egress Pathway | Citation(s) |
| P9 | Major Envelope Protein | 8,700 - 9,613 | Essential for the formation of the viral lipid envelope; major integral membrane protein that forms intracellular vesicles with P12. | researchgate.netuniprot.orgnih.govnih.gov |
| P12 | Non-structural Morphogenic Protein | 20,100 | Assembly factor essential for envelope formation; protects P9 from degradation and facilitates P9-vesicle formation. Not present in the mature virion. | mdpi.comnih.govresearchgate.netnih.govnih.gov |
| P5 | Lytic Enzyme | 24,000 | Muralytic (peptidoglycan-digesting) enzyme that degrades the host cell wall, causing lysis for virion release. Also involved in entry. | wikipedia.orgmdpi.compreprints.orgnih.gov |
| P10 | Envelope Protein | < 6,000 | Works in conjunction with P5 to induce host cell lysis. | mdpi.compreprints.orgnih.govictv.globalnih.gov |
Intermolecular Interactions of Bacteriophage Phi6 Protein P9 with Viral and Host Components
Cooperative Interaction of Protein P9 with Non-structural Protein P12 in Envelope Assembly
The assembly of the lipid-containing envelope of bacteriophage phi6 is a critical step in its lifecycle, requiring the coordinated action of viral proteins. Central to this process is the interplay between the major envelope protein P9 and the non-structural protein P12. nih.gov
P12-Dependent Formation of P9-Containing Vesicles
The formation of the viral envelope is initiated by the creation of intracellular vesicles containing the major envelope protein, P9. researchgate.net Studies have shown that while P9 alone can trigger the formation of membranous structures within the host cell, the co-expression of the non-structural protein P12 is essential for the efficient production of these P9-containing vesicles. nih.govresearchgate.net In the presence of P12, these vesicles are formed, which are considered to be intermediates in the phi6 virion assembly pathway. nih.govresearchgate.net
Research conducted in Escherichia coli has demonstrated that the expression of P9 results in the formation of low-density membrane vesicles. nih.gov However, the stable formation and accumulation of these vesicles are significantly enhanced when P9 is co-expressed with P12. nih.gov This suggests a cooperative mechanism where P12 facilitates the budding or stabilization of the P9-laden vesicles from the host's cytoplasmic membrane. helsinki.fi While P12 is crucial for this process, it does not appear to be a permanent component of the resulting vesicles, indicating a transient interaction. nih.gov
Role of P12 in P9 Stability and Folding
Beyond its role in vesicle formation, P12 plays a crucial role in protecting protein P9 from proteolytic degradation. researchgate.netnih.gov This protective function is vital for ensuring that a sufficient amount of P9 is available for envelope assembly. nih.gov Studies using a P9-Green Fluorescent Protein (GFP) fusion protein revealed that the stable production of this fusion protein required the presence of P12. researchgate.netnih.gov In the absence of P12, the P9-GFP fusion protein was susceptible to cleavage by host cell proteases. researchgate.net
This suggests that P12 may act as a chaperone-like protein, assisting in the proper folding and insertion of P9 into the host membrane, thereby shielding it from degradation. nih.govmdpi.com The interaction with P12 ensures the integrity and availability of P9, a prerequisite for the subsequent steps of viral envelope maturation. mdpi.com
Interactions of Protein P9 with Other Integral Envelope Proteins (P6, P10, P13)
The mature viral envelope of bacteriophage phi6 is a complex structure composed of host-derived lipids and several viral proteins. mdpi.com In addition to the major envelope protein P9, the envelope contains other integral membrane proteins, including P6, P10, and P13. nih.govnih.gov While P9 is the most abundant protein in the envelope, the proper assembly and function of the envelope depend on the incorporation of these other protein components. nih.gov
Protein P6 is a fusogenic protein essential for the virus to fuse with the host cell membrane during entry. wikipedia.org The spike protein P3, which is responsible for host attachment, is anchored to the membrane via its interaction with P6. wikipedia.org Protein P10 is a putative holin, and P13 is a minor membrane protein. nih.gov The formation of the proteolipid envelope, driven by P9 and P12, ultimately incorporates these other proteins to create a fully infectious virion. nih.govmdpi.com The precise molecular interactions between P9 and P6, P10, and P13 within the fluid lipid bilayer are not fully elucidated but are essential for the structural integrity and functionality of the viral envelope.
Association of Protein P9 Vesicles with Nucleocapsid Surface Protein P8
Following the formation of P9-containing vesicles, the next critical step in the assembly of bacteriophage phi6 is the envelopment of the nucleocapsid (NC). The surface of the NC is composed of protein P8. researchgate.net Research has demonstrated a direct association between the P9-containing vesicles and the P8 protein on the surface of the NC. researchgate.net
Experiments involving the co-expression of P8, P9, and P12 in E. coli have shown the formation of circular particles composed of a mixture of lipids and proteins, indicating an interaction between the P8-coated NC and the P9-laden vesicles. researchgate.net This interaction is a crucial step that brings the newly formed viral core into close proximity with the membrane vesicles, facilitating the final envelopment process. helsinki.fi The P8 layer is thought to mediate the association between the viral core and the membrane envelope. helsinki.fi
Host Cell Lipid Interactions with Protein P9 During Envelope Formation
The lipid envelope of bacteriophage phi6 is derived from the cytoplasmic membrane of its host. helsinki.fi Protein P9 plays a pivotal role in this process by interacting with the host cell's lipids to induce the formation of vesicles. nih.gov P9 has a putative transmembrane region that allows it to insert into the host's cytoplasmic membrane. nih.gov
Once inserted, P9 is thought to induce membrane curvature, leading to the budding of vesicles that are enriched in P9. researchgate.net The formation of these vesicles effectively sequesters a portion of the host membrane, which will become the viral envelope. helsinki.fi The process is highly specific, as the resulting vesicles are distinct from the bulk of the bacterial cytoplasmic and outer membranes, having a lower density. nih.govresearchgate.net This suggests that P9 may selectively interact with certain lipids or create lipid domains within the host membrane to facilitate budding.
Epistatic Interactions Involving Protein P9 and Host Range Expansion
Epistasis refers to the phenomenon where the effect of a mutation at one genetic locus is dependent on the presence or absence of mutations at other loci. plos.org In the context of bacteriophage phi6, epistatic interactions involving protein P9 have been implicated in the expansion of the virus's host range. biorxiv.orgnih.gov
While the host attachment protein P3 is the primary determinant of host range, studies have shown that mutations in other genes, including the gene for P9, can also contribute to the ability of the virus to infect new hosts. biorxiv.orgnih.govasm.org In some instances, when wild-type phi6 was adapting to a new host, mutations were observed in the gene for P9, alongside mutations in the gene for the non-structural protein P12. biorxiv.orgnih.gov This suggests that alterations in the envelope protein P9, potentially affecting its interaction with other viral or host components, can play a role in overcoming barriers to infection in new host species. biorxiv.orgnih.gov These findings highlight the complex genetic interplay that governs viral evolution and adaptation, where changes in structural proteins like P9 can have significant functional consequences.
Advanced Research Methodologies for Investigating Bacteriophage Phi6 Protein P9
Recombinant Expression Systems for Protein P9 and P9-Containing Vesicles
The ability to produce and manipulate protein P9 and its associated membrane structures outside of its natural host, Pseudomonas syringae, has been fundamental to its study. Recombinant DNA technology has enabled the development of robust systems for expressing P9 and assembling P9-containing vesicles, providing invaluable tools for both basic research and biotechnological applications.
Escherichia coli has been widely adopted as a heterologous host for the expression of bacteriophage phi6 protein P9. A significant finding is that the expression of P9 alone within the E. coli cytoplasm can trigger the formation of intracellular membrane structures or vesicles. sicb.org This unique capability has been harnessed to develop novel protein expression systems.
Protein P9 has been successfully employed as an N-terminal fusion partner to facilitate the synthesis and membrane integration of other challenging proteins, particularly eukaryotic multi-pass transmembrane proteins. nih.gov This P9-fusion system has been used to produce a variety of human proteins, including G-protein-coupled receptors, transporters, and ion channels, in E. coli. nih.gov The correct folding of these fusion proteins is often verified through techniques like green fluorescent protein (GFP) fusion. nih.gov
Research has shown that for the stable production of P9-containing vesicles, especially those incorporating P9-fusion proteins, the co-expression of the non-structural phi6 protein P12 is often necessary. sicb.orgnih.gov Protein P12 appears to play a protective role, preventing the proteolytic degradation of P9 and its fusion partners. sicb.orgmdpi.com These synthetic lipid-containing scaffolds (SLSs), formed by the co-expression of P9 and P12, create discrete foci within the bacterial cell and offer a platform for co-localizing enzymes to enhance biochemical production pathways. biorxiv.org
| Expression System | Key Phi6 Proteins Expressed | Host Organism | Primary Outcome | Reference |
|---|---|---|---|---|
| P9 Vesicle Formation | P9 | E. coli | Formation of intracellular membranous structures. | sicb.org |
| Membrane Protein Fusion | P9 (as N-terminal fusion partner) | E. coli | High-level expression and membrane integration of eukaryotic transmembrane proteins. | nih.gov |
| Synthetic Lipid Scaffolds (SLS) | P9, P12 | E. coli | Formation of stable, discrete P9-containing vesicles (foci). | biorxiv.org |
| Protected Fusion Protein Vesicles | P9-GFP, P12 | E. coli | Production of vesicles with P9-tagged proteins, protected from proteolytic cleavage. | sicb.org |
While extensive research has focused on the in vitro assembly of the phi6 nucleocapsid from purified protein and RNA components, analogous in vitro systems for the entire viral envelope are less developed. nih.gov The formation of the phi6 envelope is a complex process that occurs inside the host bacterium, involving the budding of the nucleocapsid through the host's cytoplasmic membrane, a process orchestrated by viral proteins, including P9.
The primary methodology for studying the assembly of P9-containing structures has been the in vivo expression in bacterial hosts, as described previously. Co-expression of the major envelope protein P9 and the non-structural protein P12 in a bacterial host results in the formation of intracellular vesicles that are considered potential intermediates in the authentic phi6 virion assembly pathway. sicb.org These systems allow for the study of vesicle formation and the selective incorporation of P9-tagged proteins, providing critical insights into the initial stages of envelope biogenesis. sicb.orgnih.gov However, the complete reconstitution of the infectious envelope from individually purified lipid and protein components in a test tube remains a significant challenge.
Genetic Manipulation and Mutagenesis Studies of the Protein P9 Gene
Genetic manipulation of the gene encoding P9 has been instrumental in elucidating its function. Through techniques like site-directed and random mutagenesis, researchers have begun to map the functional domains of P9 and uncover its unexpected roles in viral lifecycle, including host range determination.
While the host attachment protein P3 has long been considered the primary determinant of host range for bacteriophage phi6, recent studies have implicated other viral proteins, including P9. researchgate.netnih.gov Studies involving the experimental evolution of phi6 on novel hosts have revealed that spontaneous point mutations can arise in the P9 gene. nih.gov In one study, wild-type phi6 clones that successfully adapted to infect the novel host Pseudomonas syringae pv. atrofaciens were sequenced, and some were found to have point mutations in the gene for P9. nih.gov This was a significant finding, as P9 had not previously been associated with host range expansion. nih.gov This suggests that random mutations in this major envelope protein can alter the virus's ability to infect new bacterial strains, potentially by influencing the structure or function of the viral envelope during the infection process. These findings highlight how random mutagenesis, whether induced in the lab or occurring naturally during viral evolution, is a powerful tool for uncovering novel gene functions.
Structural Characterization of Protein P9 and Associated Complexes
Despite its critical role in the phi6 lifecycle, the high-resolution structure of protein P9 remains undetermined. The structural analysis of the phi6 envelope is notoriously difficult because, unlike the icosahedral inner capsid, the outer lipid-protein layer lacks symmetry. mdpi.com This has precluded detailed structural determination by methods like X-ray crystallography or standard cryo-electron microscopy (cryo-EM) reconstruction, which rely on averaging many identical repeating units. nih.govmdpi.com
Consequently, knowledge about P9's structure is derived primarily from biochemical data and sequence analysis. P9 is known to be the major integral membrane protein of the phi6 envelope. mdpi.comasm.org Sequence analysis predicts it is a small protein of 90 amino acids with a single transmembrane helix. uniprot.org Triton X-100, a non-ionic detergent, can completely extract P9 from the virion, confirming its association with the lipid envelope. nih.govmdpi.com While high-resolution structural data for other phi6 components like the P1 capsid protein have been obtained, the flexible and asymmetric nature of the envelope makes direct visualization of P9 within the virion complex a continuing challenge for structural biologists. nih.govresearchgate.net
| Property | Description | Method of Determination | Reference |
|---|---|---|---|
| Protein Size | 90 amino acids | Sequence Analysis | uniprot.org |
| Molecular Weight | ~8.7 - 9.6 kDa | SDS-PAGE, Sequence Analysis | asm.orguniprot.org |
| Location | Viral envelope | Biochemical extraction with Triton X-100 | nih.govmdpi.com |
| Predicted Topology | Single-pass transmembrane protein | Sequence analysis (TMHMM server) | biorxiv.orguniprot.org |
| Predicted Transmembrane Helix | Amino acid positions 53-70 | Sequence analysis | uniprot.org |
| High-Resolution Structure | Not determined | N/A (Challenges due to membrane nature and lack of symmetry in the envelope) | mdpi.com |
Applications of Cryo-Electron Microscopy (Cryo-EM) for Envelope Studies
Cryo-electron microscopy (Cryo-EM) has been instrumental in visualizing the supramolecular structures of bacteriophage phi6 and the vesicles induced by its protein P9. When P9 is expressed in Escherichia coli, it can independently drive the formation of intracellular membrane structures. nih.gov Transmission electron microscopy of thin sections of these E. coli cells has revealed the presence of spherical, enclosed vesicles within the cytoplasm. nih.govnih.govresearchgate.net
Further characterization of these P9-specific membrane fractions through techniques such as sucrose gradient centrifugation has determined their density to be approximately 1.13 g/cm³, which is lower than the densities of the bacterial cytoplasmic and outer membranes. nih.govresearchgate.net This distinction highlights the specific nature of the vesicles formed by P9.
Cryo-EM provides high-resolution imaging of these vesicles in a near-native, hydrated state. This technique allows for the detailed morphological characterization of the P9-containing vesicles, confirming their size and shape and providing insights into how P9 molecules might be arranged to induce membrane curvature and budding. While Cryo-EM has been extensively used to determine the structure of the phi6 procapsid, its application to the P9-induced vesicles helps to understand the initial stages of envelope assembly. nih.govnih.gov
| Methodology | Application to P9 Research | Key Findings |
| Transmission Electron Microscopy (TEM) | Visualization of P9-induced structures in E. coli. | Detection of spherical, intracellular membrane vesicles. nih.govnih.govresearchgate.net |
| Sucrose Gradient Centrifugation | Separation and density determination of P9 vesicles. | P9-specific membrane fraction has a density of ~1.13 g/cm³. nih.govresearchgate.net |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution imaging of P9 vesicles. | Provides detailed morphological characterization of vesicle structure. |
Biochemical and Biophysical Characterization of P9-Lipid Interactions
The interaction between protein P9 and lipids is fundamental to the formation of the viral envelope. A variety of biochemical and biophysical techniques are employed to characterize these interactions, providing quantitative and qualitative data on the molecular forces and structural changes involved.
Biochemical Approaches:
A significant biochemical finding is that the expression of P9 alone is sufficient to trigger the formation of cytoplasmic membrane structures in E. coli. nih.gov This indicates a strong intrinsic ability of P9 to interact with and remodel host cell membranes. To facilitate these studies, a P9-Green Fluorescent Protein (P9-GFP) fusion has been developed. nih.govresearchgate.net This tool is invaluable for tracking the protein and studying the targeting of heterologous proteins to these P9-induced vesicles. Interestingly, the stable production of these GFP-tagged vesicles also requires the non-structural protein P12, which appears to protect the P9-GFP fusion from proteolytic degradation. nih.gov The resulting vesicles are composed predominantly of the P9-GFP fusion protein and lipids, indicating a selective incorporation mechanism. nih.gov
Biophysical Techniques:
Isothermal Titration Calorimetry (ITC): ITC is a powerful technique for the direct measurement of the thermodynamics of binding interactions. In the context of P9, ITC could be used to quantify the binding affinity, enthalpy (ΔH), and entropy (ΔS) of the interaction between purified P9 and liposomes of varying lipid compositions. nih.govresearchgate.net This would provide a complete thermodynamic profile of the P9-lipid interaction, revealing the driving forces behind membrane insertion and vesicle formation.
Fluorescence Resonance Energy Transfer (FRET): FRET can be used to measure distances between fluorescently labeled molecules. By labeling P9 and lipids with a FRET donor-acceptor pair, one could study the proximity and dynamics of their interaction. Intramolecular FRET, by placing fluorescent proteins at different locations within P9, could also be used to detect conformational changes in the protein upon binding to the lipid membrane. nih.govnih.govresearchgate.net
| Biophysical Technique | Potential Application to P9-Lipid Interaction | Information Gained |
| Fluorescence Spectroscopy | Monitor changes in the local environment of P9's tryptophan residues upon lipid binding. | Insights into the hydrophobicity of the interaction and protein conformational changes. nih.gov |
| Isothermal Titration Calorimetry (ITC) | Quantify the thermodynamics of P9 binding to lipid vesicles. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govresearchgate.net |
| Fluorescence Resonance Energy Transfer (FRET) | Measure the proximity between P9 and lipids, and detect conformational changes in P9. | Real-time dynamics of P9-lipid interactions and protein structural rearrangements. nih.govnih.govresearchgate.net |
Live-Cell Imaging and Tracking of Protein P9 During Infection
Understanding the spatiotemporal dynamics of protein P9 during the bacteriophage phi6 infection cycle is crucial for elucidating the mechanism of envelope assembly in its natural host, Pseudomonas syringae. Live-cell imaging techniques are essential for capturing these dynamic processes in real-time.
The development of the P9-GFP fusion protein is a critical enabler for these studies. nih.govresearchgate.net This fluorescently tagged version of P9 allows for its visualization and tracking within living host cells using various microscopy techniques.
Methodologies for Tracking P9:
Fluorescence Recovery After Photobleaching (FRAP): FRAP can be employed to study the mobility of P9-GFP within the host cell membrane. nih.govnih.govresearchgate.netresearchgate.netyoutube.com By photobleaching a specific region of the membrane where P9-GFP is localized and monitoring the recovery of fluorescence, researchers can determine the diffusion coefficient and the mobile fraction of the protein. This provides insights into whether P9 is freely diffusing or is part of larger, less mobile protein complexes.
Single-Particle Tracking (SPT): SPT allows for the tracking of individual P9-GFP molecules or P9-containing vesicles over time. nih.govnih.govresearchgate.netresearchgate.netfrontiersin.org This high-resolution technique can reveal the trajectories and diffusion characteristics of P9, distinguishing between different modes of motion such as free diffusion, confined diffusion, or directed transport. Tracking the movement of P9 from its site of synthesis to the location of new virion assembly would provide a detailed picture of the envelopment process.
During an infection, these techniques could be used to address several key questions: Where is P9 initially targeted after synthesis? Does it accumulate in specific microdomains of the host cell membrane? How does it traffic to the site of nucleocapsid envelopment? And what are the dynamics of the P9-containing vesicles as they mature into progeny virions? While the fusion of the viral membrane with the bacterial outer membrane has been observed, live-cell imaging of P9 would illuminate the subsequent intracellular steps of envelope formation. nih.govnih.gov
| Live-Cell Imaging Technique | Application to P9-GFP Tracking | Potential Insights into Infection Cycle |
| Fluorescence Recovery After Photobleaching (FRAP) | Measure the mobility and dynamics of P9-GFP in the host cell membrane. | Determine diffusion coefficients and assess interactions with other viral or host components. nih.govnih.govresearchgate.netresearchgate.netyoutube.com |
| Single-Particle Tracking (SPT) | Follow the movement of individual P9-GFP molecules or vesicles. | Elucidate the trafficking pathways of P9 from synthesis to virion assembly sites. nih.govnih.govresearchgate.netresearchgate.netfrontiersin.org |
Evolutionary Dynamics and Broader Implications of Bacteriophage Phi6 Protein P9
Conservation of Protein P9 and Envelopment Mechanisms Across Cystoviruses
The family Cystoviridae is characterized by its members possessing a lipid envelope, a rare feature among bacteriophages. wikipedia.org The envelopment process, a critical step in the virion assembly, is a conserved feature within this family, and the proteins involved, including P9, are central to this mechanism. While the core architectural features of the virion are conserved, the surface-exposed proteins, which include the envelope proteins, exhibit greater variability, reflecting their roles in host interaction and adaptation. nih.gov
The envelopment of bacteriophage phi6 is a complex process that takes place within the host bacterium. It involves the acquisition of a lipid membrane from the host's cytoplasmic membrane, a process orchestrated by viral proteins. researchgate.net The major envelope protein P9 and the non-structural protein P12 are essential for this process. nih.gov Co-expression of P9 and P12 in a host bacterium can induce the formation of intracellular vesicles, which are believed to be intermediates in the viral assembly pathway. nih.govnih.gov This suggests that P9 plays a direct role in membrane curvature and budding. Studies have shown that P9 alone is capable of triggering the formation of cytoplasmic membrane structures in Escherichia coli. nih.govnih.gov
The genetic organization of the S (small) genome segment, which encodes P9 and P12, is highly conserved among known cystoviruses. nih.gov This genomic synteny underscores the fundamental importance of the P9-P12 system in the viral life cycle. While direct sequence homology of P9 across all characterized cystoviruses is not extensively documented in comparative tables, the conservation of its function and its genetic linkage with P12 point to a conserved mechanism of envelopment across the family. Phylogenetic analyses of the genome segments of various cystoviruses, including phi6, phi8, phi12, and phi13, have revealed their evolutionary relationships, suggesting a common ancestor and, by extension, a shared core set of assembly and envelopment principles. ictv.globalresearchgate.net
| Protein | Function in Phi6 | Conservation across Cystoviridae | Supporting Evidence |
|---|---|---|---|
| P9 | Major envelope protein; induces membrane curvature | Functionally conserved as the major envelope protein. Gene is present on the S segment in other cystoviruses. helsinki.fi | Co-expression with P12 induces vesicle formation. nih.gov Essential for envelopment. nih.gov |
| P12 | Non-structural morphogenetic protein; assists P9 | Functionally conserved. Gene is located adjacent to the P9 gene on the S segment in other cystoviruses. nih.gov | Protects P9 from proteolytic degradation and is required for efficient vesicle formation. nih.govnih.govuniprot.org |
| P6 | Fusogenic protein | Functionally conserved as a fusogenic protein involved in entry and potentially in the final stages of envelopment. ictv.globalnih.gov | Mediates fusion of the viral envelope with the host outer membrane during entry. nih.gov |
Evolutionary Trajectories of Envelope Proteins in Phage-Host Coevolution
The envelope proteins of bacteriophage phi6 are at the forefront of the interaction with the host cell, making them subject to strong selective pressures and key players in the co-evolutionary arms race between the phage and its host. The composition of the viral envelope is directly influenced by the host's cytoplasmic membrane, as the phage selectively incorporates certain host lipids. researchgate.net This intimate relationship means that changes in the host membrane can drive the evolution of phage envelope proteins, and conversely, the presence of the phage can select for changes in the host membrane that confer resistance.
Studies on the host range of bacteriophage phi6 have provided insights into the evolutionary plasticity of its envelope proteins. While the host attachment protein P3 is a primary determinant of host specificity, mutations in other envelope-associated proteins, including P9, have been implicated in host range expansion. helsinki.fi This suggests that P9's role extends beyond simply structuring the envelope and that it may be involved in optimizing the virion for different host environments.
The co-evolutionary dynamics are a constant interplay of bacterial resistance and phage counter-adaptation. Bacteria can evolve resistance to phage infection by altering their surface receptors or membrane composition. In response, phages can acquire mutations in their envelope proteins to overcome these resistance mechanisms. This reciprocal evolution can lead to the diversification of both phage and host populations. The selective incorporation of specific phospholipid species, such as an enrichment of phosphatidylglycerol (PG) and a depletion of phosphatidylethanolamine (B1630911) (PE) compared to the host membranes, suggests a sophisticated interaction between the viral proteins and the host lipid environment. researchgate.net This selection process itself is likely a target of co-evolution, where the phage optimizes its envelope for stability and infectivity, while the host may evolve to alter lipid compositions to hinder this process.
| Protein | Observed Evolutionary Changes | Functional Implication | Reference |
|---|---|---|---|
| P3 | Frequent mutations leading to host range expansion. | Alteration of host receptor binding specificity. | helsinki.fi |
| P9 | Point mutations identified in host range expansion studies. | Potential role in optimizing virion stability or interaction with the host membrane during entry or egress. | helsinki.fi |
| P12 | Nonsynonymous mutations associated with host range expansion. | May influence the efficiency of envelope formation in different host backgrounds. | helsinki.fi |
Comparative Analysis of Phi6 Envelopment with Eukaryotic Enveloped Viruses
The envelopment of bacteriophage phi6 within a bacterial host provides a unique prokaryotic model for a process that is widespread among eukaryotic viruses. Many eukaryotic viruses, such as retroviruses and influenza virus, acquire their envelope by budding from the host cell's plasma membrane or internal compartments. This process is often driven by viral proteins that recruit host cellular machinery to induce membrane curvature and scission.
A key player in the budding of many eukaryotic viruses is the Endosomal Sorting Complexes Required for Transport (ESCRT) pathway. nih.gov The ESCRT machinery is a set of host protein complexes (ESCRT-0, -I, -II, and -III) that are involved in various cellular processes requiring membrane deformation and scission, including the formation of multivesicular bodies (MVBs). nih.gov Some viruses hijack the ESCRT pathway by encoding "late-domain" motifs in their structural proteins, which recruit ESCRT components to the site of budding.
The P9/P12 system of bacteriophage phi6 represents a functionally analogous, yet evolutionarily distinct, solution to the problem of membrane budding. While there is no evidence that phi6 directly recruits the bacterial equivalents of the ESCRT machinery (which are not as universally conserved as in eukaryotes), the functions of P9 and P12 are conceptually similar to those of viral and host proteins in eukaryotic virus budding. Protein P9, as a major envelope protein, appears to be the primary driver of membrane curvature, similar to the matrix or capsid proteins of some eukaryotic viruses that oligomerize at the membrane. The non-structural protein P12 acts as a crucial accessory factor, ensuring the proper formation of the envelope and protecting P9, a role that can be conceptually compared to the adaptor proteins that recruit the ESCRT machinery in eukaryotes.
The envelopment of phi6 occurs intracellularly, leading to the accumulation of mature virions in the cytoplasm before their release through cell lysis. wikipedia.org This contrasts with the budding of many eukaryotic viruses from the plasma membrane, which results in the direct release of virions from the cell. However, some eukaryotic viruses also bud into intracellular compartments, such as the endoplasmic reticulum or Golgi apparatus, followed by release through the secretory pathway. The intracellular vesicle formation induced by P9 and P12 in bacteria is a striking parallel to the intraluminal vesicle formation within MVBs in eukaryotes, a process in which the ESCRT machinery is central.
Bacteriophage phi6, with its dsRNA genome and enveloped structure, has long been considered a valuable model for understanding more complex eukaryotic dsRNA viruses, such as those in the Reoviridae family. nih.gov Although most reoviruses are non-enveloped, the principles of their capsid assembly and genome packaging share some similarities with the core assembly of phi6. The study of the phi6 envelopment mechanism, driven by a minimal set of viral proteins, offers a simplified system to dissect the fundamental biophysical principles of membrane remodeling that are conserved across different domains of life.
| Feature | Bacteriophage Phi6 | Eukaryotic Enveloped Viruses (e.g., HIV) |
|---|---|---|
| Primary Driver of Membrane Curvature | Viral protein P9 | Viral structural proteins (e.g., Gag polyprotein) |
| Host Machinery Involvement | No direct evidence of hijacking a specific host budding machinery. | Often hijacks the host ESCRT pathway. nih.gov |
| Accessory Viral Factors | Non-structural protein P12 | Viral proteins with late-domain motifs that recruit ESCRT components. |
| Site of Envelopment | Intracellularly, from the cytoplasmic membrane. researchgate.net | Typically at the plasma membrane or membranes of intracellular compartments. |
| Release Mechanism | Cell lysis. wikipedia.org | Budding from the cell surface or release via the secretory pathway. |
Biotechnological and Biomedical Applications Derived from Bacteriophage Phi6 Protein P9 Research
Protein P9 as a Fusion Partner for Heterologous Membrane Protein Expression
The production of sufficient quantities of properly folded membrane proteins is a significant bottleneck in their biochemical and structural characterization. The P9 protein has been developed into a novel and efficient fusion partner to overcome these challenges, particularly for eukaryotic transmembrane proteins expressed in Escherichia coli. nih.govnih.gov
Enhanced Expression and Membrane Targeting of Recombinant Proteins
Research has demonstrated that using P9 as an N-terminal fusion partner can significantly facilitate the synthesis and membrane integration of heterologous multi-pass transmembrane proteins. nih.govnih.gov A proposed working model for this enhanced expression suggests that the N-terminal domain of P9, which is rich in lysine and arginine, guides the nascent polypeptide to the cytoplasmic membrane of the E. coli host. researchgate.net This initial tethering allows the transmembrane segments of the target protein to be efficiently recognized and integrated into the membrane by the host's translocase machinery, such as the SecYEG complex. researchgate.net
This system has been successfully employed to produce a variety of challenging human membrane proteins, including G-protein-coupled receptors (GPCRs), transporters, and ion channels. nih.govnih.gov The efficacy of the P9 fusion system was tested on a panel of 14 eukaryotic membrane proteins. The results indicated that a significant portion of these proteins could be expressed at high levels. nih.govnih.gov The proper folding of some of these fusion proteins was confirmed through the use of a C-terminally fused Green Fluorescent Protein (GFP), which serves as a reporter for correct protein conformation. nih.govnih.gov
| Protein Class | Specific Protein | Number of Transmembrane Helices | Origin | Relative Expression Level |
|---|---|---|---|---|
| GPCR | Endothelin receptor type A (EDNRA) | 7 | Human | High |
| GPCR | 5-hydroxytryptamine receptor 3A (HTR3A) | 4 | Human | High |
| GPCR | Prostaglandin E2 receptor EP3 | 7 | Human | High |
| GPCR | Formyl peptide receptor 1 | 7 | Human | High |
| Transporter | Mitochondrial pyruvate carrier 1 | 2 | Human | High |
| Ion Channel | Potassium channel subfamily K member 3 | 4 | Human | High |
| Enzyme | Lactate dehydrogenase C | - | Human | High |
| Other | CD81 | 4 | Human | High |
| GPCR | Melanocortin 4 receptor | 7 | Human | Moderate |
| GPCR | C-X-C chemokine receptor type 4 | 7 | Human | Moderate |
| Transporter | Glucose transporter type 1 | 12 | Human | Moderate |
| GPCR | Cannabinoid receptor 1 | 7 | Human | Low/None |
| GPCR | Beta-2 adrenergic receptor | 7 | Human | Low/None |
| Ion Channel | Cystic fibrosis transmembrane conductance regulator | 12 | Human | Low/None |
Applications in Protein Engineering and Structural Biology
The ability to reliably produce and purify membrane proteins is a critical first step for their detailed structural and functional analysis. The P9 fusion system provides a valuable tool for protein engineering and structural biology by enabling the generation of sufficient quantities of these challenging proteins. mdpi.com Following expression, the P9-fused proteins can be extracted from the E. coli membrane using mild detergents, such as lauryldimethylamine-oxide, which helps to maintain their structural integrity. nih.gov Of the eight highly expressed proteins from the aforementioned study, seven were successfully purified using this method. nih.gov
While the primary research has focused on demonstrating the expression and purification capabilities, this platform is poised for significant applications. For instance, the successful expression of GPCRs like the endothelin receptor type A and the serotonin receptor 3A, which showed expected biochemical properties, opens the door for their use in drug screening and structural studies aimed at understanding receptor-ligand interactions. researchgate.net By facilitating the production of these and other important drug targets, the P9 fusion system can accelerate research in structural-based drug design and protein engineering efforts to create variants with novel functions.
Production of Protein P9-Induced Lipid Vesicles for Nanobiotechnology
Beyond its role as a fusion partner, the P9 protein itself has the remarkable ability to induce the formation of intracellular lipid vesicles when expressed in E. coli. nih.govnih.gov This phenomenon is significant because bacteria, unlike eukaryotes, rarely possess internal membrane structures. nih.gov The expression of P9 alone is sufficient to trigger the budding of these cytoplasmic vesicles, which are composed of lipids from the host's cytoplasmic membrane and are enriched with the P9 protein. nih.govnih.gov These P9-induced nanovesicles represent a novel platform for various applications in nanobiotechnology.
Engineering of Vesicular Structures for Targeted Delivery Systems
The P9-induced vesicles offer a promising scaffold for the development of targeted delivery systems. nih.govnih.gov A key feature of this platform is the ability to incorporate heterologous proteins into the vesicles by fusing them to P9. nih.gov Studies using a P9-GFP fusion protein have shown that the fusion protein is selectively targeted to and incorporated into these intracellularly produced vesicles. nih.gov
For the stable production and protection of these P9 fusion proteins from proteolytic degradation within the host cell, the co-expression of another bacteriophage phi6 protein, the non-structural protein P12, is often required. mdpi.comnih.gov While P9 is the driver of vesicle formation, P12 acts as a stabilizing factor for the incorporated fusion protein. nih.gov
This system provides a basis for engineering vesicles that can display specific targeting moieties on their surface. By fusing targeting ligands—such as antibodies, peptides, or aptamers—to the P9 protein, it is conceivable to create vesicles that can recognize and bind to specific cell types, such as cancer cells or immune cells. encyclopedia.pub While specific examples of targeted P9-vesicles are still an emerging area of research, the principles of engineering other types of extracellular vesicles for targeted delivery are well-established and could be adapted to this platform. encyclopedia.pubnih.gov
Development of Vaccine Candidates Utilizing P9-Vesicle Platforms
The P9-vesicle system holds considerable potential as a novel platform for vaccine development. nih.gov Vesicular platforms, such as outer membrane vesicles (OMVs), are known to be highly immunogenic due to their particulate nature and the presence of pathogen-associated molecular patterns (PAMPs) that can act as built-in adjuvants. mdpi.com The P9-induced vesicles share these characteristics, making them an attractive option for antigen display.
The ability to display heterologous proteins on the surface of these vesicles by fusing them to P9 is directly applicable to vaccine design. nih.govnih.gov Antigens from pathogenic viruses or bacteria, or tumor-associated antigens, could be fused to P9 and expressed on the surface of the vesicles. This would present the antigens to the immune system in a repetitive, particulate array, which is known to elicit strong B-cell and T-cell responses. nih.gov The vesicles themselves, being derived from bacteria, would likely provide adjuvant effects to further enhance the immune response. mdpi.com Although the development of specific vaccine candidates based on the P9-vesicle platform is in the preclinical research phase, the modularity and ease of production in E. coli make it a promising strategy for creating new, cost-effective vaccines. researchgate.net
Future Research Directions in Bacteriophage Phi6 Protein P9 and Envelopment Biology
High-Resolution Structural Determination of Protein P9 in situ
A fundamental gap in our understanding of bacteriophage phi6 assembly is the lack of a high-resolution structure of protein P9 in its native membrane environment. The envelope of phi6, which P9 is a major component of, remains the least structurally characterized part of the virion. mdpi.com Current knowledge indicates that P9 is a 9.5 kDa protein with a putative transmembrane region. nih.gov
Elucidation of the Precise Molecular Mechanism of P9-Mediated Membrane Curvature and Fusion
Protein P9 has the remarkable ability to induce the formation of intracellular membrane vesicles, even in the absence of other viral proteins. nih.gov This suggests that P9 plays an active role in bending and shaping the host's cytoplasmic membrane to form the viral envelope. The precise molecular mechanism by which P9 accomplishes this remains a significant open question.
Future investigations should focus on dissecting the biophysical and biochemical properties of P9 that drive membrane curvature. This could involve studying how P9 inserts into the lipid bilayer and how its transmembrane domain and other regions may induce local lipid packing stress, leading to membrane bending. nih.govmdpi.comresearchgate.net Understanding this mechanism is not only crucial for virology but may also provide insights into fundamental cell biology processes like vesicle trafficking. The process of envelope acquisition is thought to involve the assembly of a lipid component that incorporates P9, a process dependent on the nonstructural protein P12. nih.gov
Comprehensive Mapping of Protein P9 Interactomes within the Viral Assembly Pathway
The assembly of the bacteriophage phi6 envelope is a coordinated process involving multiple viral and potentially host proteins. While it is known that the non-structural protein P12 is required for the proper formation of the P9-containing proteolipid envelope, the full network of protein-protein interactions involving P9 is not yet mapped. mdpi.comnih.gov Early studies have suggested that P9 and P12 are the only viral proteins essential for envelopment. nih.gov
Future research should employ high-throughput proteomics approaches, such as affinity purification-mass spectrometry (AP-MS) and yeast two-hybrid (Y2H) screens, to comprehensively identify all viral and host proteins that interact with P9 during infection. nih.govebi.ac.uk A complete P9 interactome will be invaluable for understanding the step-by-step process of envelope assembly and maturation. This will shed light on how the nucleocapsid is recognized and enveloped, and how other viral proteins are incorporated into the final virion.
Advanced Evolutionary Studies on P9 Adaptations and Host Specificity
The host of bacteriophage phi6 is the plant pathogen Pseudomonas syringae. mdpi.com The interaction between P9 and the host cell membrane is a critical determinant of host specificity. How P9 has evolved to efficiently recognize and utilize the specific lipid and protein composition of the host membrane is an area ripe for investigation.
Future evolutionary studies should focus on comparing the P9 sequences and structures from a diverse range of cystoviruses. This could reveal conserved motifs essential for function and variable regions that may be involved in host adaptation. Experimental evolution studies, where the phage is adapted to new hosts or growth conditions, could pinpoint specific mutations in P9 that alter host range. unibas.chnih.govnih.gov Understanding the evolutionary pressures that shape P9 will provide insights into viral emergence and adaptation.
Expanding Biotechnological Utility of P9-Based Systems
The ability of protein P9 to autonomously induce the formation of lipid vesicles presents exciting opportunities for biotechnology and biomedicine. nih.gov These P9-based vesicles could potentially be engineered as novel drug delivery systems, vaccine platforms, or as tools for studying membrane proteins.
Future research should focus on harnessing and expanding the biotechnological applications of P9. This will involve developing methods to control the size and composition of the vesicles, and to load them with specific cargo. Furthermore, the use of bacteriophage phi6 as a surrogate for enveloped viruses like SARS-CoV-2 highlights the potential of its components in antiviral research. mdpi.comnih.gov Exploring the versatility of P9-based systems could lead to the development of innovative solutions in various fields.
Compound Names Mentioned
Q & A
Q. What is the structural and functional role of protein P9 in bacteriophage phi6?
Protein P9 is a major envelope protein critical for phi6's lipid membrane formation. It integrates into the host cell membrane via its transmembrane domain, facilitating viral envelope assembly . P9 alone can trigger low-density membrane vesicle formation in E. coli, but stable production requires co-expression with non-structural protein P12 to prevent proteolytic degradation . Methionine absence in P9 (confirmed via amino acid composition analysis) necessitates alternative labeling strategies (e.g., cysteine-based tags) for tracking in host systems .
Q. How is protein P9 isolated and purified for biochemical studies?
P9 is extracted from phi6 virions using 1% Triton X-100, which solubilizes the lipid envelope while preserving protein integrity. Subsequent purification involves column chromatography, leveraging its small molecular weight (8.7 kDa) and hydrophobic properties . For recombinant P9, affinity chromatography tags (e.g., His-tag) are used after expression in E. coli membrane fractions .
Q. What experimental models are used to study P9-mediated vesicle formation?
Pseudomonas syringae and E. coli are common hosts. Co-expression of P9 with P12 in these systems generates phi6-specific vesicles, which are isolated via ultracentrifugation and characterized using SDS-PAGE and electron microscopy. These vesicles serve as platforms for heterologous protein localization studies .
Advanced Research Questions
Q. How do researchers determine the minimal protein components required for phi6 vesicle formation?
Systematic co-expression experiments in E. coli are conducted using plasmids encoding P8 (capsid), P9, and P12. Vesicle formation is assessed via density gradient centrifugation and immunoblotting. P9 alone induces vesicle formation, but P12 is essential for protease resistance and fusion protein stability, as shown in Triton X-100 extraction assays .
Q. What methodologies resolve contradictions in P9’s role across different host systems?
Discrepancies in vesicle yield between P. syringae and E. coli are addressed by comparative proteomics and lipidomics. For example, host-specific lipid composition affects P9 integration efficiency, analyzed via LC-MS/MS of purified vesicles . Additionally, mutagenesis of P9’s transmembrane domain clarifies its interaction with host membrane lipids .
Q. How is P9 utilized in heterologous membrane protein expression systems?
P9 serves as a fusion partner to enhance solubility and membrane localization of difficult-to-express proteins (e.g., human serotonin receptor 3A). The P9-5HT3A fusion protein is expressed in E. coli membranes, purified via affinity chromatography, and functionally reconstituted into proteoliposomes for structural studies . Trp178 mutagenesis in 5HT3A confirmed ligand-binding specificity using fluorescence-based Ca²⁺ flux assays .
Q. How does P9 contribute to phi6’s environmental stability as a viral surrogate?
P9’s role in envelope integrity is tested in surface stability assays. Phi6’s resistance to quaternary ammonium compounds (QACs) and humidity variations is evaluated using ASTM 1053 and EN14476 protocols. Higher P9 density in the envelope correlates with extended half-life under desiccation, demonstrated via log-reduction studies in saline and LB media .
Q. What genetic tools enable the study of P9 evolution and host adaptation?
Directed evolution experiments in P. syringae involve serial passaging of phi6 under selective pressure (e.g., disinfectant exposure). Mutations in P9’s coding region are identified via whole-genome sequencing and linked to phenotypic changes in envelope assembly using cryo-EM .
Methodological Considerations
- Labeling Challenges : Use [³⁵S]-cysteine instead of methionine for pulse-chase experiments due to P9’s methionine deficiency .
- Proteoliposome Reconstitution : Optimize detergent removal (e.g., Bio-Beads SM-2) during proteoliposome formation to maintain P9 fusion protein activity .
- Environmental Testing : Standardize viral input concentrations (≥10⁶ PFU/mL) in surface drying assays to avoid overestimating phi6 persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
